molecular formula C14H11N3O2S B2514752 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide CAS No. 2034240-13-4

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide

Cat. No.: B2514752
CAS No.: 2034240-13-4
M. Wt: 285.32
InChI Key: DTFYXTLEROHHKU-UHFFFAOYSA-N
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Description

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C14H11N3O2S and its molecular weight is 285.32. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Chemistry

  • Aromaticity's Impact on Crystal Packing : The study of furan/thiophene carboxamide compounds, including structures similar to N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide, revealed the influence of aromaticity on crystal packing. The substitution of oxygen with sulfur in the five-membered rings led to enhanced π-based interactions in thiophene derivatives, while hydrogen bond interactions were more significant in furan derivatives (Rahmani et al., 2016).

Antimicrobial Activity

  • Chitosan Schiff Bases with Heterocyclic Moieties : The synthesis of Schiff bases by reacting chitosan with heteroaryl pyrazole derivatives demonstrated antimicrobial activity. These compounds, which share structural features with the query compound, showed potential against both gram-negative and gram-positive bacteria, as well as fungi, indicating their potential for biomedical applications (Hamed et al., 2020).

Synthesis of Novel Compounds

  • Synthesis of Fused Heterocycles : Research into the synthesis of novel fused heterocycles, such as thio- and furan-fused derivatives, highlights the versatility of pyrazine and thiophene compounds in organic synthesis. These studies showcase the potential for developing new materials and pharmaceuticals based on structural manipulations of the core compound (Ergun et al., 2014).

Antiviral Activity

  • Anti-Avian Influenza Virus Activity : Some derivatives of this compound were explored for their anti-avian influenza virus activity, showcasing the potential of such compounds in antiviral research (Flefel et al., 2012).

Mechanism of Action

Mode of Action

It is synthesized via a suzuki-miyaura cross-coupling reaction , which suggests that it may interact with its targets through a similar mechanism.

Biochemical Pathways

It’s worth noting that compounds with similar structures have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra . This suggests that the compound might have potential effects on the biochemical pathways related to tuberculosis.

Result of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound might also have potential anti-tubercular effects.

Properties

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-14(10-3-6-19-9-10)17-8-11-13(16-5-4-15-11)12-2-1-7-20-12/h1-7,9H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFYXTLEROHHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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